[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone
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Overview
Description
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is a complex organic compound that features a combination of piperidine, chlorophenyl, methoxyphenyl, and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone typically involves multi-step reactions. One common approach includes the following steps:
Formation of the piperidine ring: Starting with a chlorophenyl derivative, the piperidine ring is formed through a cyclization reaction.
Introduction of the hydroxyl group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the methoxyphenyl group: This step involves a substitution reaction where the methoxyphenyl group is attached to the piperidine ring.
Formation of the thiadiazole ring: The thiadiazole ring is synthesized through a cyclization reaction involving a methanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogen or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A simpler analog with similar structural features.
4-(4-Methoxyphenyl)-1,2,3-thiadiazole: Another related compound with a thiadiazole ring.
Uniqueness
The uniqueness of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[4-(4-methoxyphenyl)thiadiazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-28-17-8-2-14(3-9-17)18-19(29-24-23-18)20(26)25-12-10-21(27,11-13-25)15-4-6-16(22)7-5-15/h2-9,27H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIDNDOFHMIZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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